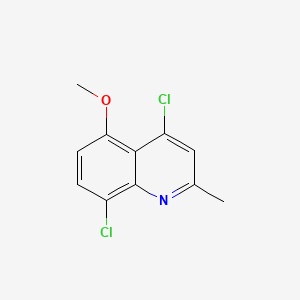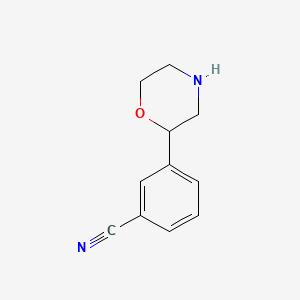
6-Chloro-5-iodopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-iodopyridine-3-carboxamide is a chemical compound with the CAS Number: 1242268-21-8. It has a molecular weight of 282.47 and its IUPAC name is 6-chloro-5-iodonicotinamide .
Molecular Structure Analysis
The molecular formula of this compound is C6H4ClIN2O . The InChI code for this compound is 1S/C6H4ClIN2O/c7-5-4 (8)1-3 (2-10-5)6 (9)11/h1-2H, (H2,9,11) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 254 - 256 degrees .Scientific Research Applications
Synthesis of Novel PET Radioligands
The compound plays a crucial role in the synthesis of MK-1064, a PET radioligand for imaging the orexin-2 receptor. This underscores its utility in creating tools for neuroscience research, particularly in studying conditions like sleep disorders (Gao, Wang, & Zheng, 2016).
Development of Halogen-rich Intermediates for Medicinal Chemistry
6-Chloro-5-iodopyridine-3-carboxamide serves as a precursor in the synthesis of halogen-rich intermediates, facilitating the creation of pentasubstituted pyridines with functionalities desirable in medicinal chemistry. This illustrates its value in the design and synthesis of new pharmaceutical compounds (Wu, Porter, Frennesson, & Saulnier, 2022).
Regiochemical Flexibility in Functionalization
Research highlights the regiochemical flexibility offered by derivatives of this compound, allowing for selective functionalization at specific positions on the pyridine ring. This adaptability is crucial for tailoring the structure of compounds for specific biological activities or chemical properties (Bobbio & Schlosser, 2001).
Non-Linear Optical Properties and Molecular Docking Analyses
The compound and its derivatives are explored for their non-linear optical properties and potential anticancer activity through computational studies and molecular docking. This opens avenues for its application in the development of novel therapeutic agents and materials science (Jayarajan et al., 2019).
Safety and Hazards
The safety information for 6-Chloro-5-iodopyridine-3-carboxamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
properties
IUPAC Name |
6-chloro-5-iodopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZKEAIHCVJIJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B597760.png)
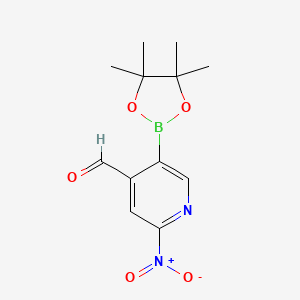
![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)

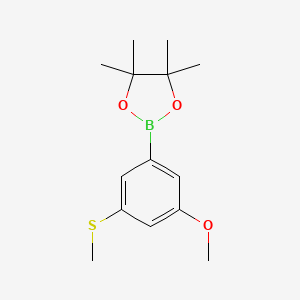
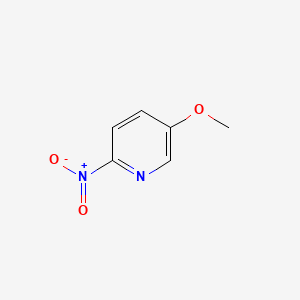

![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)
